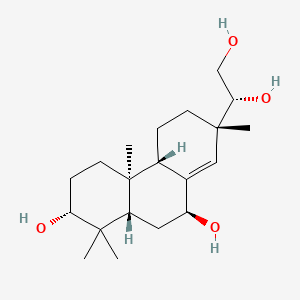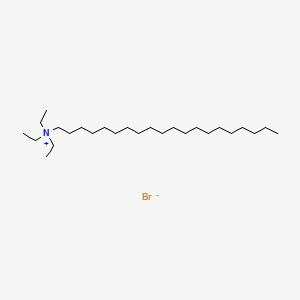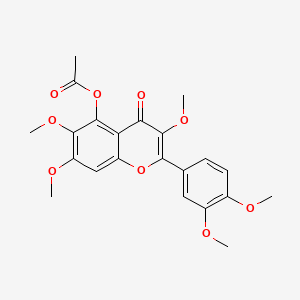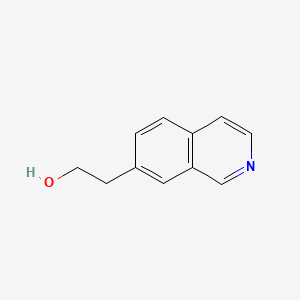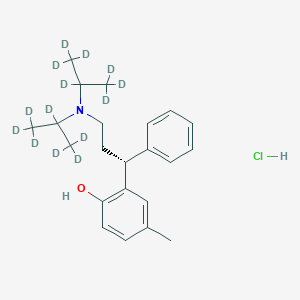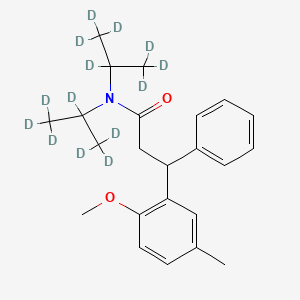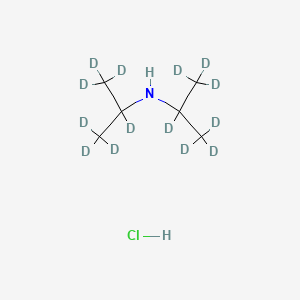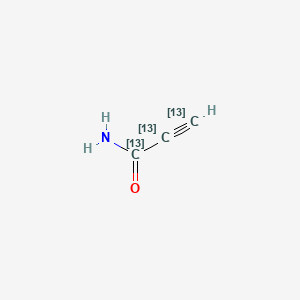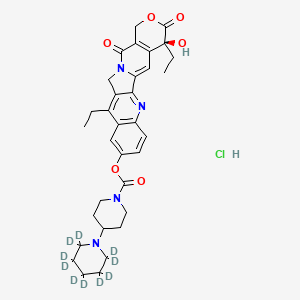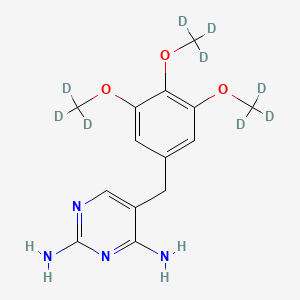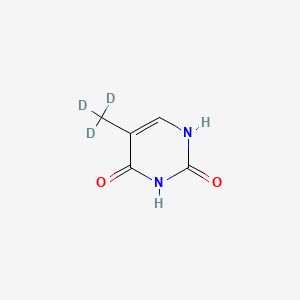
Thymine-d3
Vue d'ensemble
Description
Thymine-d3, also known as [2H3]-Thymine, is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. The chemical formula for this compound is C5H5D3N2O2. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the thymine molecule, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Thymine-d3 typically involves a deuteration substitution reaction. In this process, a deuterated reagent reacts with thymine, replacing hydrogen atoms with deuterium atoms. This reaction requires specific conditions, including the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Thymine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One-electron oxidation of thymine in DNA can lead to mutations, primarily at thymine sites .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen, water, and specific catalysts. For example, proton-coupled electron transfer (PCET) mechanisms are involved in thymine oxidation, where water acts as a proton donor .
Major Products Formed: The major products formed from these reactions include 5-formyl-2′-deoxyuridine and 5-(hydroxymethyl)-2′-deoxyuridine from oxidation reactions .
Applications De Recherche Scientifique
Thymine-d3 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Utilized in cancer research to study DNA damage and repair mechanisms.
Industry: Employed in the development of high-energy-density materials .
Mécanisme D'action
Thymine-d3 exerts its effects primarily through its incorporation into DNA. The deuterium atoms in this compound can influence the stability and reactivity of DNA. For instance, in one-electron oxidation reactions, the presence of deuterium can alter the rate-determining steps, providing insights into the mechanisms of DNA damage and repair .
Comparaison Avec Des Composés Similaires
- Thymine
- Uracil
- 5-Methyluracil
- Thymidine
Comparison: Thymine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic effects compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies requiring precise isotopic labeling .
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research. Its ability to provide insights into DNA-related processes and its use in developing advanced materials highlight its significance.
Propriétés
IUPAC Name |
5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724566 | |
| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-98-0 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


